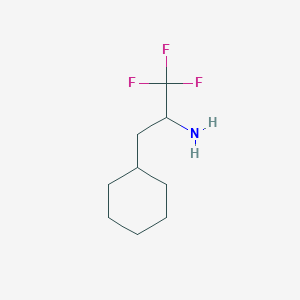
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is an organic compound with the molecular formula C₉H₁₆F₃N It is characterized by the presence of a cyclohexyl group attached to a trifluoropropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclohexylmethylamine with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride: A salt form with similar properties but different solubility and stability.
1,1,1-Trifluoropropan-2-yl hydrazine hydrochloride: Another trifluoromethyl compound with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific combination of a cyclohexyl group and trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is a unique organic compound characterized by its trifluoromethyl group and cyclohexyl substitution. This compound has garnered attention due to its potential biological activities, which may be attributed to its structural features that enhance interactions with biological macromolecules.
- Molecular Formula : C10H14F3N
- Molecular Weight : Approximately 195.23 g/mol
- Structure : The compound features a cyclohexyl group attached to a trifluoropropylamine structure, specifically at the second carbon of the propanamine chain. The trifluoromethyl group contributes to its unique chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities due to their ability to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can significantly influence pharmacokinetics and pharmacodynamics.
Potential Biological Activities
- Antidepressant Activity : Trifluoromethyl-substituted amines have been studied for their effects on neurotransmitter systems, suggesting potential antidepressant properties.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, indicating that this compound may possess antimicrobial effects.
- Neuroprotective Effects : Some studies suggest that related compounds can stabilize microtubules and reduce axonal dystrophy, which is beneficial in neurodegenerative conditions.
The mechanism of action for this compound likely involves:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
- Influencing Cellular Pathways : By binding to molecular targets, it may trigger downstream signaling pathways that affect cellular functions.
Case Studies and Research Findings
A review of literature provides insights into the biological implications of similar compounds:
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Similarity Index |
|---|---|---|---|
| 1-(Trifluoromethyl)cyclopropanamine hydrochloride | 112738-67-7 | Antidepressant | 0.93 |
| 3-(Trifluoromethyl)pentan-3-amine hydrochloride | 498581-24-1 | Antimicrobial | 0.96 |
| 1-(Trifluoromethyl)cyclohexanamine hydrochloride | 1311315-20-4 | Neuroprotective | 0.90 |
Properties
CAS No. |
457-48-7 |
|---|---|
Molecular Formula |
C9H16F3N |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-cyclohexyl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2 |
InChI Key |
FHGMVQOFCLGBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















